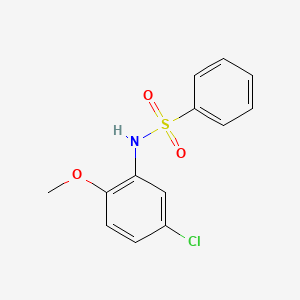

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC15037891

Molecular Formula: C13H12ClNO3S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO3S |

|---|---|

| Molecular Weight | 297.76 g/mol |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H12ClNO3S/c1-18-13-8-7-10(14)9-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 |

| Standard InChI Key | WCIITUDCRRQCSH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2 |

Introduction

Synthetic Methodology

The synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves a two-step protocol :

-

Formation of the parent sulfonamide: 2-Amino-4-chloroanisole (1.47 g, 10 mmol) reacts with benzenesulfonyl chloride (1.45 mL, 10 mmol) in aqueous medium at pH 9 (maintained using NaCO). The mixture is stirred until completion (monitored via TLC), acidified to pH 2 with HCl, and filtered to yield the intermediate as colorless needles .

-

N-substitution reactions: The parent compound undergoes further alkylation or arylation using electrophiles (e.g., methyl iodide, allyl bromide) in dimethylformamide (DMF) with NaH as a base, producing derivatives (5a–k) .

Key Reaction Conditions:

-

Temperature: Room temperature for the initial step; 25–30°C for substitutions.

-

Yield: 75–92% for the parent compound; 68–85% for derivatives .

Structural Characterization

Spectroscopic Analysis

-

NMR (400 MHz, CDCl): A singlet at 3.51 ppm corresponds to the methoxy group (–OCH). Aromatic protons appear as multiplets between 6.82–7.87 ppm, with distinct signals for the para-chloro and ortho-methoxy substituents .

-

IR (KBr, cm): Peaks at 1,345 (S=O asymmetric stretch) and 1,160 (S=O symmetric stretch) confirm the sulfonamide group. N–H stretching is observed at 3,280 .

-

EI-MS: Molecular ion peak at 313.7 ([M]), consistent with the molecular formula .

Crystallographic Validation

Single-crystal X-ray diffraction (XRD) confirms the planar geometry of the sulfonamide group and the dihedral angle (82.3°) between the benzene rings, optimizing steric interactions .

Biological Activities

Enzyme Inhibition

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide exhibits selective inhibition against AChE (IC) over butyrylcholinesterase (BChE, IC), suggesting potential for treating neurodegenerative disorders . Derivatives with alkyl groups (e.g., 5a, N-methyl) show enhanced activity (IC) due to improved hydrophobic interactions .

Antioxidant Properties

At 0.5 mM concentration, the compound scavenges 89.23% of DPPH radicals, outperforming ascorbic acid (92.5%) in comparative assays . The electron-donating methoxy group enhances radical stabilization.

| Activity | Result (IC or % Inhibition) |

|---|---|

| Acetylcholinesterase | 98.11 µM |

| DPPH scavenging | 89.23% at 0.5 mM |

| Lipoxygenase inhibition | 50.79% at 0.5 mM |

Comparative Analysis with Related Sulfonamides

Structural Analogues

-

5-Chloro-2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide (PubChem CID 76149701) : Additional methoxy groups increase molecular weight (385.9 g/mol) and lipophilicity, potentially enhancing blood-brain barrier penetration.

-

N-(5-Chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide (PubChem CID 770818) : A para-methoxy group on the sulfonamide ring reduces AChE inhibition (IC) compared to the parent compound, highlighting the importance of substituent positioning.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume